REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][OH:5].[H-].[Na+].Br[C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][N:10]=1>C1COCC1>[Br:15][C:12]1[CH:13]=[CH:14][C:9]([O:5][CH2:4][CH2:3][O:2][CH3:1])=[N:10][CH:11]=1 |f:1.2|
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Name
|
|
Quantity
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0.25 mL
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Type
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reactant
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Smiles
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COCCO
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
ADDITION
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Details
|
After 5 h at 75° C. the reaction mixture is diluted with half sat.aq
|
Duration
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5 h
|
Type
|
EXTRACTION
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Details
|
NaHCO3 solution and extracted with EtOAc
|
Type
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DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried with MgSO4
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Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography (silica gel, PE/EtOAc 85/15)
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(=NC1)OCCOC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |